Evidence 1: Click Chemistry Reactivity—Azide Functionality Enables Bioorthogonal Conjugation Not Possible with Protected Citrullines
N3-L-Cit-OH possesses a terminal azide group capable of undergoing CuAAC and SPAAC click reactions, whereas standard protected citrulline derivatives like Fmoc-L-Cit-OH and Boc-L-Cit-OH lack this functional handle and are therefore incompatible with these bioorthogonal conjugation strategies [1]. The presence of the azide enables site-specific, high-yield conjugation to alkyne-bearing antibodies or payloads under mild conditions, a critical requirement for generating homogeneous ADCs .
| Evidence Dimension | Presence of bioorthogonal azide group for click chemistry conjugation |
|---|---|
| Target Compound Data | Yes (terminal N3 group) [1] |
| Comparator Or Baseline | Fmoc-L-Cit-OH: No (Fmoc protecting group); Boc-L-Cit-OH: No (Boc protecting group) |
| Quantified Difference | Qualitative presence vs. absence of azide functionality |
| Conditions | N/A (molecular structural comparison) |
Why This Matters
Enables site-specific bioconjugation via click chemistry, which is essential for constructing homogeneous ADCs with defined drug-to-antibody ratios, a key quality attribute for therapeutic candidates.
- [1] Pharmaffiliates. N3-L-Cit-OH. Applications: Click chemistry reagent with azide group for CuAAC and SPAAC reactions. View Source
